molecular formula C25H23N5O6 B11485360 2-{(4-methoxyphenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

2-{(4-methoxyphenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No.: B11485360
M. Wt: 489.5 g/mol
InChI Key: PVGNDPBTWWLNIV-UHFFFAOYSA-N
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Description

2-{(4-methoxyphenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(4-methoxyphenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the tetrazole ring, which can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions. Subsequent steps involve the introduction of the methoxyphenyl groups and the formation of the hexahydro-3a,6-epoxyisoindole core. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors to improve reaction rates and yields, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{(4-methoxyphenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups to create a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

    Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound in drug discovery, particularly for conditions where modulation of specific molecular targets is desired.

    Industry: Its unique properties could be harnessed in the development of new materials for industrial applications, such as coatings, adhesives, or electronic components.

Mechanism of Action

The mechanism of action of 2-{(4-methoxyphenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions could modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate

Uniqueness

Compared to these similar compounds, 2-{(4-methoxyphenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid stands out due to its unique combination of functional groups and structural complexity. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further study and application.

Properties

Molecular Formula

C25H23N5O6

Molecular Weight

489.5 g/mol

IUPAC Name

3-[(4-methoxyphenyl)-[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid

InChI

InChI=1S/C25H23N5O6/c1-34-16-7-3-14(4-8-16)21(22-26-27-28-30(22)15-5-9-17(35-2)10-6-15)29-13-25-12-11-18(36-25)19(24(32)33)20(25)23(29)31/h3-12,18-21H,13H2,1-2H3,(H,32,33)

InChI Key

PVGNDPBTWWLNIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=NN=NN2C3=CC=C(C=C3)OC)N4CC56C=CC(O5)C(C6C4=O)C(=O)O

Origin of Product

United States

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